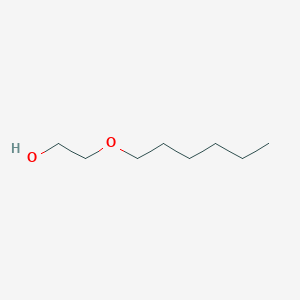

2-(Hexyloxy)ethanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.07 mslightly sol in water; very sol in alc & ethersolubility in water: poor. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-hexoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGSWASWQBLSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31726-34-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-hexyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31726-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026908 | |

| Record name | 2-Hexyloxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless hygroscopic liquid; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Ethanol, 2-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

208 °C @ 760 MM HG, 208.3 °C | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

195 °F OC, 81.7 °C c.c. | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SLIGHTLY SOL IN WATER; VERY SOL IN ALC & ETHER, Solubility in water: poor | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8894 @ 20 °C/20 °C, Relative density (water = 1): 0.89 | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 [mmHg], 0.05 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 7 | |

| Record name | 2-Hexoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WATER-WHITE LIQ | |

CAS No. |

112-25-4, 31726-34-8 | |

| Record name | Glycol monohexyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexoxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyloxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyloxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexan-1-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P0O8282NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-45.1 °C, -45 °C | |

| Record name | 2-HEXOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1571 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Reaction Pathways

Impact on Polymer Properties and Characteristics

2-(Hexyloxy)ethanol can be employed as a component in the synthesis of certain polymers, where its inclusion can impart specific properties to the resulting material. atamanchemicals.comatamankimya.com For instance, it is used as a terminator in the synthesis of some polyurethane polymers. ontosight.ai The addition of this compound in these reactions can influence the final characteristics of the polymer, such as its flexibility and toughness. ontosight.ai It is also used in the production of polyester resins, contributing to the final characteristics of the resin. atamanchemicals.comatamankimya.com

Applications of 2- Hexyloxy Ethanol in Specialized Research Fields

Contributions to Polymer Science and Resin Production

Utilization in Resin Synthesis

In the field of polymer chemistry, 2-(Hexyloxy)ethanol functions as a crucial ingredient in the synthesis of various resins and polymers. atamanchemicals.comatamanchemicals.com It is employed as a solvent for certain polymerization reactions and can be incorporated as a structural component or building block to impart specific qualities to the final polymer. atamankimya.comatamanchemicals.comatamanchemicals.com

Research and industrial applications show its use in the production of polyester resins. atamanchemicals.comatamanchemicals.com Furthermore, it has been identified as a terminating agent in the synthesis of specific polyurethane polymers. ontosight.ai In this role, this compound reacts with isocyanate groups to cap the polymer chain, controlling the molecular weight and influencing the properties of the resulting polyurethane material. ontosight.ai Its inclusion can modify characteristics such as flexibility, toughness, and chemical resistance. ontosight.ai

Applications in Advanced Industrial Processes

The distinct properties of this compound, such as its high boiling point, slow evaporation rate, and ability to dissolve both oils and water-soluble soils, make it a valuable component in several industrial processes. atamankimya.comatamanchemicals.com

Cleaning and Degreasing Metals in Industrial Settings

This compound is widely used in formulations for industrial cleaning and the degreasing of metal surfaces. atamankimya.comatamanchemicals.com Its effectiveness stems from its amphiphilic nature; the molecule has both polar (alcohol) and non-polar (ether and hexyl chain) regions. This structure allows it to act as a powerful solvent for removing a broad spectrum of contaminants, including greases, oils, and other industrial soils, prior to coating, plating, or other finishing processes. atamankimya.comatamanchemicals.com The linear hexyl portion of the molecule provides excellent oil solubility, enhancing its cleaning power. atamankimya.com

Component in Hydraulic and Automotive Fluids

The compound is incorporated into formulations for hydraulic fluids and other automotive fluids. atamankimya.comatamanchemicals.com It serves as a coupling agent and an additive that can enhance the solvency and stability of the fluid. atamankimya.comatamanchemicals.comeuropa.eu While direct research is specific, related glycol ethers like 2-Ethoxyethanol are used as anti-icing additives in brake fluids and aviation fuels, suggesting a potential parallel function for this compound in preventing phase separation or freezing in fluid systems under various temperature conditions. chemicalbook.inatamanchemicals.com

Role in Woodworking (Stains and Finishes)

In the woodworking industry, this compound is a component in wood stains and finishes. atamankimya.comatamanchemicals.comatamanchemicals.com Its primary role is to improve the application properties of these products. atamanchemicals.com As a solvent, it helps to dissolve resins and pigments, ensuring a uniform consistency. atamankimya.com Its slow evaporation rate allows for better flow and leveling of the finish, contributing to a smoother and more durable surface on the wood. atamankimya.com

Table 1: Industrial Applications of this compound

| Application Area | Function | Key Properties Utilized |

| Metal Degreasing | Solvent | High solvency for oils and greases, dual functionality (ether & alcohol) |

| Hydraulic Fluids | Additive, Coupling Agent | Solvency, Stability |

| Woodworking | Solvent, Leveling Agent | Slow evaporation, Resin solubility |

Emerging Research Applications of this compound

Scientific exploration continues to find new potential uses for this compound, particularly in high-technology sectors.

Potential in Photovoltaic Industry Materials Production

Emerging research points to the potential application of glycol ethers, including this compound, in the production of materials for the photovoltaic industry. atamankimya.comatamanchemicals.comatamanchemicals.com While specific studies on this compound are nascent, research on closely related glycol ethers provides a strong indication of its potential role.

Studies have shown that using glycol ether additives, such as 2-methoxyethanol, in the fabrication of perovskite solar cells can significantly improve the quality of the perovskite thin films. kaust.edu.saresearchgate.net These additives help create more compact, pinhole-free films with larger, vertically-aligned crystal grains. researchgate.net This improved morphology enhances the efficiency and reproducibility of the solar cells. researchgate.net Researchers have evaluated several glycol ethers as safer, effective alternatives to more toxic solvents in the creation of perovskite inks. acs.org

Furthermore, the "hexyloxy" chemical structure is present in other compounds used in organic photovoltaics. For instance, the polymer poly[2-methoxy-5-(2-ethyl-hexyloxy)-1,4-phenylene vinylene] (MEH-PPV) is used as a donor material in organic solar cells, highlighting the relevance of this functional group in the design of photoactive materials. aip.orgmdpi.com

Research in Heat Transfer Fluids

The investigation into effective heat transfer fluids is critical for numerous industrial processes that require efficient thermal management. This compound has been identified as a candidate for such applications. ataman-kimya.comatamankimya.comatamanchemicals.com Its potential is rooted in its thermophysical properties, particularly its high boiling point and thermal conductivity across a wide range of temperatures. atamanchemicals.com

Research and evaluation of its properties, such as those cataloged by the National Institute of Standards and Technology (NIST), provide the foundational data necessary for its consideration in heat transfer systems. Key properties include thermal conductivity, heat capacity, and viscosity at various temperatures. This data allows researchers to model how the fluid would behave under specific operational conditions, ensuring efficient and safe heat exchange.

Table 1: Selected Thermophysical Properties of this compound

| Property | Temperature (K) | Value |

|---|---|---|

| Thermal Conductivity | ||

| (Liquid) | 300 | 0.144 W/(m·K) |

| 400 | 0.129 W/(m·K) | |

| 500 | 0.114 W/(m·K) | |

| Heat Capacity | ||

| (Liquid) | 300 | 317.1 J/(mol·K) |

| 400 | 365.4 J/(mol·K) | |

| 500 | 425.0 J/(mol·K) | |

| Dynamic Viscosity | ||

| (Liquid) | 300 | 0.0039 Pa·s |

| 400 | 0.0007 Pa·s | |

| 500 | 0.0003 Pa·s |

This table is generated based on critically evaluated data from the NIST/TRC Web Thermo Tables (WTT). sofw.com

Usage in Protein Crystallography as Precipitant and Cryoprotectant

In the field of structural biology, this compound is utilized in laboratory studies for protein crystallography, a technique used to determine the three-dimensional structure of proteins. ataman-kimya.comatamankimya.comatamanchemicals.com It serves a dual role as both a precipitant and a cryoprotectant. atamanchemicals.com

As a precipitant, this compound helps to slowly reduce the solubility of a protein in solution, a critical step for inducing the formation of well-ordered crystals required for X-ray diffraction analysis. Its properties as a glycol ether allow it to modify the dielectric constant of the solution and compete for water molecules, thereby promoting the protein-protein interactions necessary for crystallization.

As a cryoprotectant, it prevents the formation of damaging ice crystals when the protein crystal is flash-cooled to cryogenic temperatures (typically in liquid nitrogen) for data collection. The presence of this compound in the crystallization mother liquor or a separate cryo-solution helps to ensure that the water in the crystal vitrifies (forms a glass-like solid), preserving the crystal lattice and the quality of the diffraction data.

Table 2: Role of this compound in Protein Crystallography

| Function | Mechanism of Action | Desired Outcome |

|---|---|---|

| Precipitant | Reduces protein solubility by competing for water molecules and altering solvent polarity. | Formation of large, single, well-ordered protein crystals. |

| Cryoprotectant | Prevents the formation of crystalline ice during flash-cooling. | Vitrification of the crystal, preserving its structural integrity for X-ray data collection. |

Reagent in the Synthesis of Functionalized Boronic Esters and Vinylboronates

This compound also functions as a key reagent in synthetic organic chemistry, specifically in the preparation of functionalized boronic esters and vinylboronates. atamankimya.comatamanchemicals.comatamanchemicals.com These boron-containing compounds are exceptionally important intermediates, most notably for their use in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.

In this context, the hydroxyl group of this compound reacts with a boronic acid or a related boron-containing starting material. This reaction forms a boronic ester, where the this compound moiety acts as a diol-like protecting group for the boron atom. This protects the boronic acid functionality while other chemical transformations are carried out on the molecule. The resulting ester can then be used in subsequent reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling, to create complex organic molecules. Its use is also noted in the preparation of vinylboronates, which are valuable building blocks in their own right. atamanchemicals.com

Table 3: Synthesis of Boronic Esters using this compound

| Reactant 1 | Reactant 2 | Product | Application of Product |

|---|

Toxicological and Ecotoxicological Research

Acute Toxicity Studies and Hazard Assessment

Acute toxicity studies are fundamental in characterizing the potential hazards of a chemical following short-term exposure. For 2-(hexyloxy)ethanol, these evaluations have covered oral, dermal, and inhalation routes, as well as its potential for skin and eye irritation.

The acute toxicity of this compound has been evaluated in animal models, primarily to determine the median lethal dose (LD50) for oral and dermal exposure.

Oral toxicity studies in rats have established an LD50 value of 738 mg/kg for female rats, based on OECD Test Guideline 401. chemicalbook.com Other reported oral LD50 values in rats range from 739 mg/kg to 830 mg/kg. junsei.co.jpfishersci.com Clinical signs of toxicity observed following oral administration included sluggishness, an unsteady gait, and a prostrated appearance. industrialchemicals.gov.au

Dermal toxicity assessments in rabbits have determined an LD50 of 721 mg/kg. fishersci.comindustrialchemicals.gov.au Signs of dermal toxicity were noted to include salivation, sluggishness, unsteady gait, skin irritation and ulceration, and a comatose appearance. industrialchemicals.gov.au The chemical is classified as harmful in contact with skin. industrialchemicals.gov.au

Table 1: Acute Oral and Dermal Toxicity of this compound

| Exposure Route | Animal Model | LD50 Value | Observed Effects | Source(s) |

| Oral | Rat (female) | 738 mg/kg | Sluggishness, unsteady gait, prostrated appearance | chemicalbook.comindustrialchemicals.gov.au |

| Oral | Rat | 830 mg/kg | Not specified | fishersci.comthermofisher.com |

| Dermal | Rabbit | 721 mg/kg | Salivation, sluggishness, unsteady gait, skin irritation, ulceration, comatose appearance | fishersci.comindustrialchemicals.gov.au |

Studies on inhalation toxicity indicate that this compound has low toxicity via this route of exposure. industrialchemicals.gov.au In studies conducted on rodents, no lethality or toxic effects were observed, with a reported median lethal concentration (LC50) of greater than 85 ppm. industrialchemicals.gov.au Another study reported an LC50 greater than 0.5 mg/L in rats after a 4-hour exposure. fishersci.comthermofisher.com While other monoethylene glycol ethers are known to be respiratory irritants, there is no evidence to suggest similar irritant effects for this compound in acute inhalation studies. industrialchemicals.gov.au

Table 2: Acute Inhalation Toxicity of this compound

| Animal Model | LC50 Value | Duration | Observed Effects | Source(s) |

| Rodent | > 85 ppm | Not specified | No lethality or toxic effects observed | industrialchemicals.gov.au |

| Rat | > 0.5 mg/L | 4 hours | Not specified | fishersci.comthermofisher.com |

Research has shown that this compound is a significant irritant to the skin and eyes.

In dermal assessments using rabbits, the compound was found to cause burns. chemicalbook.com It is classified as a corrosive substance. industrialchemicals.gov.au The EpiDerm skin corrosivity test also indicated its corrosive potential. industrialchemicals.gov.au

Inhalation Toxicity (LC50) and Respiratory Effects

Sub-chronic and Chronic Toxicity Investigations

Investigations into the effects of repeated exposure to this compound are crucial for understanding long-term risks.

According to a human health tier II assessment, there are currently no valid repeated-dose toxicity studies available for the oral route of exposure. industrialchemicals.gov.au Similarly, specific repeated-dose dermal studies on this compound are not widely available in the reviewed literature. However, for a related compound, 2-(2-hexyloxyethoxy)ethanol, it was noted that no adverse effects were seen after repeated dermal exposure in animal studies, though prolonged contact might cause mild skin irritation. basf.com

For inhalation, a repeat-dose study was mentioned in the context of a lack of evidence for respiratory irritant effects, unlike other monoethylene glycol ethers. industrialchemicals.gov.au

In acute toxicity studies, there were no signs of hemolysis (destruction of red blood cells), which is an effect sometimes observed with other monoethylene glycol ethers. industrialchemicals.gov.au Furthermore, these acute studies did not note any histological changes in the liver or kidneys. industrialchemicals.gov.au Based on these findings and results from a repeat-dose inhalation study, this compound is not considered as potent a hemolytic agent as other related compounds like 2-butoxyethanol. industrialchemicals.gov.au

Some literature suggests that exposure to high concentrations could potentially lead to damage to the nervous system and kidneys. It has also been noted that the potential for glycol ethers to cause testicular toxicity diminishes as the carbon chain length increases; because the shorter-chained 2-butoxyethanol is not a reproductive toxicant, this compound is also considered not to be toxic to the reproductive system. industrialchemicals.gov.au

Repeated Dose Toxicity Studies (Oral, Dermal, Inhalation)

Genotoxicity and Carcinogenicity Research

The potential of this compound to cause genetic mutations and cancer has been evaluated through various studies.

In Vitro and In Vivo Genotoxicity Assays

Generally, monoethylene glycol ethers are not considered to be genotoxic. industrialchemicals.gov.au For this compound specifically, a number of in vitro (laboratory-based) genotoxicity studies have been conducted, and the available data from these tests show negative results. industrialchemicals.gov.au This indicates that under the conditions of these tests, the compound did not cause genetic mutations. industrialchemicals.gov.au

For a related compound, 2-[2-(Hexyloxy)ethoxy]ethanol, it was found to be non-mutagenic in tests involving bacteria and mammalian cell cultures. basf.combasf.com Furthermore, studies on mammals with this related compound also showed no mutagenic effects. basf.combasf.com

Table 1: Genotoxicity of this compound and Related Compounds

| Compound | Test Type | Finding | Citation |

|---|---|---|---|

| This compound | In Vitro Genotoxicity | Negative | industrialchemicals.gov.au |

| 2-[2-(Hexyloxy)ethoxy]ethanol | In Vitro (bacteria and mammalian cell culture) | Not Mutagenic | basf.combasf.com |

| 2-[2-(Hexyloxy)ethoxy]ethanol | In Vivo (mammals) | Not Mutagenic | basf.combasf.com |

Long-term Carcinogenicity Bioassays

There are currently no valid long-term carcinogenicity studies available for this compound. industrialchemicals.gov.au Similarly, for the related compound 2-(2-Hexyloxyethoxy)ethanol, there is no available data concerning its carcinogenic effects. basf.combasf.com

Reproductive and Developmental Toxicity Assessments

Research has also been conducted to understand the effects of this compound on reproductive systems and developing organisms.

Impact on Reproductive Systems

The potential for glycol ethers to cause testicular toxicity diminishes as the length of their carbon chain increases. industrialchemicals.gov.au For instance, 2-butoxyethanol, which has a shorter carbon chain than this compound, is not a reproductive toxicant. industrialchemicals.gov.au Based on this trend, this compound is also not expected to be toxic to the reproductive system. industrialchemicals.gov.au Animal studies on the related compound 2-(2-hexyloxyethoxy)ethanol did not show any indication of fertility impairment. basf.combasf.com

Developmental and Teratogenic Effects in Animal Models

In animal studies involving the inhalation of this compound by rats and rabbits, no developmental effects were observed, even at concentrations that caused toxicity to the mother. industrialchemicals.gov.au This suggests that the compound is not a developmental toxicant under these test conditions. industrialchemicals.gov.au Similarly, animal studies on the related compound 2-(2-hexyloxyethoxy)ethanol showed no signs of developmental or teratogenic (birth defect-causing) effects. basf.combasf.com

Toxicokinetics and Metabolism Studies

Toxicokinetics examines how a substance is absorbed, distributed, metabolized, and excreted by the body. For glycol ethers like this compound, the primary route of metabolism involves the enzyme alcohol dehydrogenase, which converts them into toxic alkoxyacetic acids. nih.gov These resulting organic acids are largely responsible for the adverse effects associated with this class of chemicals. nih.gov

The ability of glycol ethers to cause testicular toxicity is linked to their metabolic pathways and decreases with a longer chain length. industrialchemicals.gov.au

Absorption Pathways (Dermal, Oral, Inhalation)

This compound can be absorbed into the body through several routes, including the skin (dermal), ingestion (oral), and breathing (inhalation). industrialchemicals.gov.auwikipedia.org

Dermal Absorption: The compound is reported to be rapidly absorbed through the skin in animal studies involving rodents and rabbits. industrialchemicals.gov.au Generally, for monosubstituted glycol ethers, the rate of skin absorption decreases as the molecular weight of the compound increases. industrialchemicals.gov.au An aqueous mixture of a similar glycol ether, butoxyethanol, was found to be absorbed more efficiently than the pure solvent. nih.gov

Oral Absorption: this compound is classified as harmful if swallowed. industrialchemicals.gov.authermofisher.com Studies in animals have shown that oral ingestion can lead to toxic effects. industrialchemicals.gov.au For ethoxylates of aliphatic alcohols, oral absorption is generally rapid and extensive. industrialchemicals.gov.au

Inhalation: While there is no evidence of irritant effects from acute and repeat dose inhalation studies in animals for this compound, inhalation of its vapors may cause drowsiness and dizziness. industrialchemicals.gov.auatamanchemicals.com The low volatility of this compound suggests that the risk from inhalation is lower compared to more volatile substances. smolecule.com

Metabolic Fate: Formation of Aldehyde Metabolites and Alkoxyacetic Acids

Once absorbed, this compound undergoes metabolism primarily through oxidation. industrialchemicals.gov.au This process is a common pathway for glycol ethers. nih.gov

The initial step involves the enzyme alcohol dehydrogenase, which converts the terminal alcohol group of this compound into a transient aldehyde metabolite. industrialchemicals.gov.au Specifically, alcohol dehydrogenase isozyme ADH-3 is reported to catalyze this conversion. industrialchemicals.gov.au

This aldehyde intermediate is then rapidly converted by aldehyde dehydrogenase to the corresponding alkoxyacetic acid. industrialchemicals.gov.au In the case of this compound, this results in the formation of 2-hexyloxyacetic acid. These alkoxyacetic acids are the main metabolites found in urine. industrialchemicals.gov.au

Excretion Pathways

The primary route of excretion for this compound and its metabolites is through the urine. industrialchemicals.gov.au The alkoxyacetic acids, being the predominant metabolites, are eliminated from the body via this pathway. industrialchemicals.gov.au For similar glycol ethers like 2-ethoxyethanol, urinary excretion accounts for a significant majority of the administered dose. nih.gov In studies with other aliphatic alcohol ethoxylates, excretion also occurs through feces and expired air, with the primary route being urine for those absorbed dermally. industrialchemicals.gov.au

Environmental Fate and Ecotoxicity

Biodegradation Studies and Environmental Persistence

This compound is considered to be readily biodegradable. chemicalbook.comatamankimya.com Aerobic biodegradation studies have shown a high percentage of degradation over a 28-day period, indicating that it is unlikely to persist in the environment. chemicalbook.comfishersci.com This biodegradability makes it a suitable option for applications where environmental impact is a consideration. atamankimya.com The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). chemicalbook.com

Aquatic Toxicity to Organisms

This compound has been shown to be harmful to aquatic organisms. fishersci.com The following table summarizes the aquatic toxicity data for this compound.

| Test Organism | Test Type | Endpoint | Concentration (mg/L) | Exposure Duration |

| Pimephales promelas (fathead minnow) | static | LC50 | 140 | 96 h |

| Brachydanio rerio (zebrafish) | static | LC50 | 100 - 220 | 96 h |

| Daphnia magna (Water flea) | static | EC50 | 145 | 48 h |

| Daphnia magna (Water flea) | static | EC50 | = 150 | 48 h |

| Desmodesmus subspicatus (green algae) | static | EC50 | 198.31 | 72 h |

| Desmodesmus subspicatus (green algae) | static | EC50 | = 70 | 96 h |

| Desmodesmus subspicatus (green algae) | static | EC50 | = 98 | 72 h |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms within a stated period of time. EC50 (Effective Concentration 50): The concentration of a chemical which causes a specified effect in 50% of the test organisms within a stated period of time. Data Sources: thermofisher.comchemicalbook.comfishersci.com

Environmental Release and Distribution Pathways

The release of this compound into the environment can occur from various industrial uses, including its use in processing aids at industrial sites, in the production of articles, and as an intermediate in chemical manufacturing. atamanchemicals.com It is used in numerous products, which can lead to its release during formulation and application. wikipedia.org Given its moderate water solubility and low vapor pressure, if released into the environment, it is not expected to evaporate significantly from water surfaces, and adsorption to solid soil phases is possible. atamankimya.combasf.com It is important to prevent the product from entering drains to avoid environmental contamination.

Analytical and Computational Chemistry of 2- Hexyloxy Ethanol

Chromatographic and Spectroscopic Characterization Techniques

The precise characterization of 2-(hexyloxy)ethanol, a glycol ether with the chemical formula C8H18O2, is crucial for its application in various industrial and research settings. atamanchemicals.com A combination of chromatographic and spectroscopic techniques is employed to ensure its purity, confirm its molecular structure, and identify its functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, GC is used to separate the compound from any impurities, with purity levels often specified as ≥97.5% or higher for commercial grades. thermofisher.com The retention time of this compound in a gas chromatogram is a characteristic feature used for its identification. For instance, it has a reported Kovats retention index of 1090 on a standard non-polar column. nih.gov

Following separation by GC, mass spectrometry provides detailed structural information by analyzing the fragmentation pattern of the ionized molecule. The mass spectrum of this compound shows characteristic peaks that aid in its unequivocal identification. The most abundant fragment ion (base peak) is typically observed at a mass-to-charge ratio (m/z) of 43. Other significant fragments are found at m/z 85, 45, 41, and 63. nih.govrestek.com

Table 1: Key GC-MS Data for this compound nih.govrestek.com

| Parameter | Value |

| Molecular Formula | C8H18O2 |

| Molecular Weight | 146.23 g/mol |

| Kovats Retention Index | 1090 (standard non-polar) |

| Major Mass-to-Charge Ratios (m/z) | 43, 85, 45, 41, 63 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The protons of the ethoxy group (-OCH₂CH₂OH) typically appear as multiplets in the range of δ 3.5–3.7 ppm. The protons of the hexyl chain (-CH₂(CH₂)₄CH₃) resonate at lower chemical shifts, generally between δ 1.2–1.6 ppm, with the terminal methyl group appearing as a triplet around δ 0.91 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbons of the ether linkage are typically found in the δ 70–72 ppm region. chemicalbook.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) chemicalbook.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~0.91 | Triplet | Terminal CH₃ |

| ¹H | ~1.2-1.6 | Multiplet | Hexyl CH₂ chain |

| ¹H | ~3.5-3.7 | Multiplet | -OCH₂CH₂OH |

| ¹³C | ~70-72 | - | Ether carbons |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. nist.gov

A broad absorption band is typically observed in the region of 3350 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the ether linkage (C-O-C) is confirmed by a strong, asymmetric stretching band around 1120 cm⁻¹. Additionally, C-H stretching vibrations of the alkyl chain are seen in the 2850–2960 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound nih.gov

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | ~3350 | Broad O-H stretch |

| Ether (C-O-C) | ~1120 | Asymmetric C-O-C stretch |

| Alkyl (C-H) | ~2850-2960 | C-H stretch |

Computational Modeling and Simulation

Computational chemistry provides valuable insights into the molecular properties and behavior of this compound, complementing experimental data. Techniques such as molecular dynamics simulations and density functional theory are employed to study its interactions and electronic structure.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For glycol ethers like this compound, MD simulations can reveal how these molecules interact with each other and with other substances, such as in solvent mixtures. researchgate.net

Studies have shown that hydrogen bonding plays a significant role in the properties and fluid structure of binary mixtures containing glycol ethers. The hydroxyl group of this compound can form complex hydrogen bond networks with other molecules. The hydrophobic hexyl chain also influences its behavior in solution and at interfaces. These simulations help to understand its effectiveness as a coalescing agent in water-based systems.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a variety of properties for this compound, including its geometry, reaction pathways, and interaction energies. ajol.inforesearchgate.net

Recent advances in computational chemistry have made it possible to model the electronic structure and reactivity of this compound with increasing accuracy. These theoretical approaches allow for the prediction of conformational preferences and provide a deeper understanding of the molecule's behavior at a quantum level. For example, DFT has been used to study the complexes of cyclic ethers with ethylene glycol, a related compound, providing insights into the nature of hydrogen bonding in these systems. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity. For glycol ethers, including this compound, QSAR studies have been instrumental in predicting toxicity and understanding the structural features that drive their biological effects.

Research has generally established a relationship between the alkyl chain length of glycol ethers and their toxicity. Shorter-chain glycol ethers are often more toxic than their longer-chain counterparts. This trend is linked to their metabolism, where they are oxidized to alkoxyacetic acids. The rate of metabolism and the nature of the resulting metabolites are key determinants of toxicity. ecetoc.org

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles derived from studies on the broader class of glycol ethers are applicable. For instance, the developmental toxicity of monoethylene glycol ethers has been shown to decrease as the alkyl chain length increases. cadaster.eu Ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE) are considered positive for developmental toxicity, whereas ethylene glycol monopropyl ether (EGPE) and ethylene glycol monobutyl ether (EGBE) are negative. cadaster.eu This suggests that this compound, with a six-carbon chain, is also likely to have a low potential for developmental toxicity.

The lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical descriptor in QSAR models for toxicity. nih.gov For this compound, the log P is approximately 1.9, indicating moderate lipophilicity. This property influences its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its biological activity.

In a broader context, QSAR models for the toxicity of glycols and glycol ethers to organisms like Hydra attenuata have been developed using autocorrelation descriptors that encode lipophilicity, molar refractivity, and hydrogen bonding abilities. nih.gov These models help in simulating both adult and developmental toxicity, providing a framework to estimate the potential effects of compounds like this compound. nih.gov

The following table summarizes the general structure-activity relationships observed for ethylene glycol ethers, which can be used to infer the expected activity of this compound.

| Glycol Ether | Alkyl Chain Length | Observed Developmental Toxicity |

|---|---|---|

| Ethylene Glycol Monomethyl Ether (EGME) | 1 | Positive |

| Ethylene Glycol Monoethyl Ether (EGEE) | 2 | Positive |

| Ethylene Glycol Monopropyl Ether (EGPE) | 3 | Negative |

| Ethylene Glycol Monobutyl Ether (EGBE) | 4 | Negative |

| This compound | 6 | Inferred Negative |

Thermodynamic and Physicochemical Interactions in Mixtures

The thermodynamic and physicochemical properties of mixtures containing this compound are crucial for understanding its behavior in various applications. Studies on excess molar volumes, isentropic compressibility, viscosity, and refractive index provide valuable information about the molecular interactions occurring in these mixtures.

Excess Molar Volumes and Isentropic Compressibility Studies

The study of excess molar volumes (VE) and excess molar isentropic compressibility (KS,mE) provides insights into the nature and strength of intermolecular interactions in binary mixtures. For mixtures of alkoxyethanols with other compounds, these parameters reveal changes in molecular packing and association upon mixing.

In binary mixtures of 2-(2-hexyloxyethoxy)ethanol, a compound closely related to this compound, with n-alkylamines (n-butylamine, dibutylamine, and tributylamine), the excess molar volumes (VE) were found to be negative over the entire composition range at temperatures from 288.15 K to 308.15 K. figshare.comresearchgate.netacs.org Negative VE values suggest the presence of strong specific interactions, such as hydrogen bonding, between the hydroxyl group of the alkoxyethanol and the nitrogen atom of the amine, leading to a more compact structure than in the pure components. researchgate.net The excess molar isentropic compressibility (KS,mE) for these systems was also negative, further supporting the idea of strong intermolecular interactions and a less compressible mixture. figshare.comresearchgate.netacs.org

Similarly, for binary systems of {2-(2-hexyloxyethoxy)ethanol + n-alkanol} (methanol, 1-propanol, 1-pentanol, and 1-heptanol), negative values of VE and KS,mE were observed, indicating strong intermolecular hydrogen bonding between the unlike molecules. researchgate.net The magnitude of these negative values generally depends on the chain length of the alkanol. researchgate.net

The following table presents data on the excess molar volumes for a representative binary mixture of an alkoxyethanol with an amine at 298.15 K.

| Mole Fraction of 2-(2-Hexyloxyethoxy)ethanol (x₁) | Excess Molar Volume (VE) (cm³·mol⁻¹) for {2-(2-Hexyloxyethoxy)ethanol + n-Butylamine} |

|---|---|

| 0.1032 | -0.531 |

| 0.2055 | -0.943 |

| 0.3072 | -1.245 |

| 0.4085 | -1.421 |

| 0.5093 | -1.462 |

| 0.6098 | -1.375 |

| 0.7101 | -1.168 |

| 0.8103 | -0.849 |

| 0.9105 | -0.421 |

Viscosity and Refractive Index Measurements of Binary Mixtures

Viscosity and refractive index measurements of binary mixtures containing this compound or similar compounds offer additional information on molecular interactions. Deviations in viscosity (Δη) and refractive index (ΔnD) from ideal behavior can indicate the presence of specific interactions.

For binary mixtures of this compound with secondary alkanolamines, viscosity measurements have been conducted to understand the fluid dynamics. researchgate.net In related systems, such as 2-(methylamino)ethanol with various alkoxyethanols, viscosity deviations were found to be negative, suggesting that the mixtures are less viscous than the ideal mixture. acs.org This can be attributed to the disruption of the self-associated structures of the pure components upon mixing.

Refractive index data for mixtures containing glycol ethers have been used to further probe intermolecular forces. researchgate.net For instance, in binary mixtures of diisopropylamine and tributylamine with alkanols, the refractive index was measured at different temperatures to study the effect of branching on intermolecular interactions. researchgate.net

The following table provides representative data for viscosity deviation in a binary mixture of a related alkoxyethanol.

| Mole Fraction of 2-(Methylamino)ethanol (x₁) | Viscosity Deviation (Δη) (mPa·s) for {2-(Methylamino)ethanol + 2-Butoxyethanol} at 293.15 K |

|---|---|

| 0.1002 | -0.456 |

| 0.2005 | -0.832 |

| 0.3011 | -1.121 |

| 0.4021 | -1.315 |

| 0.5035 | -1.408 |

| 0.6053 | -1.389 |

| 0.7078 | -1.251 |

| 0.8109 | -0.987 |

| 0.9148 | -0.589 |

Analysis of Molecular Interactions in Binary and Ternary Systems

The analysis of thermodynamic and physicochemical data from binary and ternary systems provides a comprehensive picture of the molecular interactions involving this compound. In binary mixtures with protic or polar solvents, the dominant interactions are typically hydrogen bonds between the hydroxyl group of this compound and the functional groups of the other component.

In binary systems of alkoxyethanols with amines, the primary interaction is the hydrogen bond between the -OH group of the alkoxyethanol and the lone pair of electrons on the nitrogen atom of the amine. researchgate.net The strength of this interaction is influenced by the steric hindrance around the nitrogen atom and the chain length of the amine.

Regulatory and Safety Science Research

Regulatory Frameworks and Compliance for 2-(Hexyloxy)ethanol

The production, use, and handling of this compound are governed by several key regulatory frameworks in different regions to ensure human health and environmental safety.

In the European Economic Area, this compound is subject to the REACH regulation. It is registered under EC number 203-951-1 and CAS number 112-25-4. europa.eueuropa.eu The substance is manufactured and/or imported at a volume of ≥ 1 000 tonnes per year. europa.eu According to its harmonized classification and labelling (CLP00) under REACH, this compound is identified as causing severe skin burns and eye damage, and is harmful if swallowed or in contact with skin. europa.eu Classification and labelling information submitted by companies to the European Chemicals Agency (ECHA) also indicates that it is toxic in contact with skin and causes serious eye damage. europa.eu The Glycol Ethers consortium, initiated by the Oxygenated Solvents Producers Association (OSPA), was formed to prepare consistent REACH registration dossiers for various glycol ethers, including this compound. reachcentrum.eu

In the United States, this compound is listed on the EPA's Toxic Substances Control Act (TSCA) Chemical Substance Inventory. aksci.comepa.govchemicalbook.com This indicates that the chemical is approved for commercial use in the U.S. epa.gov The EPA provides information on this compound through various systems, including the Substance Registry Services (SRS), where it is identified by the CAS number 112-25-4 and the EPA Registry Name "Ethylene glycol monohexyl ether". epa.gov The EPA's Safer Choice program has classified it as a green circle product, highlighting its potential in greener chemistry applications. Furthermore, it is subject to the Chemical Data Reporting (CDR) rule, although it has a "XU" flag, which indicates it is exempt from reporting under certain conditions. nih.gov

Table 1: EPA Regulatory Information for this compound

| Statute/Regulation | Synonym Used | Status |

| CAA112(b) HON | Ethylene glycol monohexyl ether | Reviewed |

| FIFRA-Inerts | Ethanol, 2-(hexyloxy)- | Unknown |

| CAA112(b) HAP | This compound | Approved |

| TSCA Inv | Ethanol, 2-(hexyloxy)- | Approved |

| 2024 CDR TSCA Inv Active | Ethanol, 2-(hexyloxy)- | Approved |

Source: U.S. EPA Substance Registry Services epa.gov

As of now, specific occupational exposure limits (PELs) for this compound have not been established by the Occupational Safety and Health Administration (OSHA). aksci.com Similarly, the National Institute for Occupational Safety and Health (NIOSH) and the American Conference of Governmental Industrial Hygienists (ACGIH) have not set specific recommended exposure limits (RELs) or threshold limit values (TLVs), respectively. aksci.comcdc.gov However, general safety practices for handling industrial chemicals are recommended. aksci.comdnacih.com This includes using adequate general and local exhaust ventilation to keep airborne concentrations low and employing personal protective equipment. aksci.com The International Chemical Safety Card (ICSC) for this compound notes that the substance can be absorbed into the body through inhalation of its aerosol, through the skin, and by ingestion. dnacih.com

TSCA (Toxic Substances Control Act) and EPA Guidelines

Risk Assessment and Management Strategies

Risk assessment for this compound involves evaluating its potential hazards to human health and the environment to establish appropriate management strategies.

Human health risk assessments for this compound are based on toxicological data from animal studies and in vitro tests. The critical health effects identified are acute toxicity via oral and dermal routes, as well as corrosivity. Unlike some other glycol ethers, there is no strong evidence of respiratory irritation or hemolysis.

Studies have shown that this compound is harmful if swallowed and in contact with skin. junsei.co.jp Animal studies indicate a lethal dose (LD50) of 738 mg/kg bw for oral exposure in rats and 721 mg/kg bw for dermal exposure in rabbits. junsei.co.jp Signs of acute toxicity observed in these studies included sluggishness, unsteady gait, and a prostrated appearance. It is classified as corrosive, a finding supported by in vitro skin corrosivity tests. This corrosive nature also implies a risk of irreversible eye damage.

While some shorter-chain glycol ethers are known reproductive toxicants, the potential for testicular toxicity decreases with increasing chain length. As such, this compound is not considered to be a reproductive toxicant. Additionally, in vitro genotoxicity studies have shown negative results.

Table 2: Summary of Acute Toxicity Data for this compound

| Exposure Route | Test Species | Result (LD50/LC50) | Classification |

| Oral | Rat | 738 mg/kg bw | Harmful if swallowed |

| Dermal | Rabbit | 721 mg/kg bw | Harmful in contact with skin |

| Inhalation | Rodent | > 85 ppm | Low toxicity |

Source: NICNAS Human Health Tier II Assessment, OECD, REACH

The environmental risk of this compound is assessed by its potential for release, persistence, and ecotoxicity. It is considered harmful to aquatic organisms. fishersci.comontosight.ai Ecotoxicity data indicates its effects on various aquatic species.

Table 3: Ecotoxicity of this compound

| Organism | Test Type | Endpoint | Value | Exposure Time |

| Fathead minnow (Pimephales promelas) | static test LC50 | - | 140 mg/L | 96 h |

| Water flea (Daphnia magna) | static test EC50 | - | 145 mg/L | 48 h |

| Green algae (Desmodesmus subspicatus) | static test EC50 | - | 70 mg/L | 96 h |

Source: Fisher Scientific SDS, ChemicalBook SDS, Sigma-Aldrich SDS chemicalbook.comfishersci.com

The substance is readily biodegradable, with studies showing a 96.8% degradation in 28 days. chemicalbook.com This suggests a low potential for persistence in the environment. Information on its bioaccumulative potential is not widely available. chemicalbook.com

Disposal of this compound and its containers must be done in accordance with federal, state, and local regulations. aksci.comjunsei.co.jp Chemical waste generators must determine if the discarded chemical is classified as hazardous waste to ensure complete and accurate classification and disposal. aksci.com

Human Health Risk Assessment Methodologies

Safety Data Sheet (SDS) and Hazard Communication Research

Research into the safety data sheet (SDS) and hazard communication for this compound is fundamental for ensuring its safe handling, use, and storage. This research underpins the development of clear and concise safety information, which is then disseminated to all relevant parties, from chemical manufacturers to end-users.

GHS Classification and Labeling Studies

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, its GHS classification is based on comprehensive studies of its intrinsic properties.

The chemical is recognized as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). fishersci.com The GHS classification for this compound consistently identifies it as a substance that requires careful handling due to its potential health effects.

Key hazard classifications for this compound include:

Acute Toxicity (Oral), Category 4: This classification indicates that the substance is harmful if swallowed. fishersci.comnih.gov Studies show a lethal dose (LD50) in rats of 738 mg/kg. chemicalbook.com

Acute Toxicity (Dermal), Category 4: It is also classified as harmful in contact with skin. fishersci.comindustrialchemicals.gov.au

Skin Corrosion/Irritation, Category 1B/1C or 2: There is some variation in classification across different sources. Some classify it as causing severe skin burns and eye damage (Category 1B or 1C), while others classify it as causing skin irritation (Category 2). fishersci.comnih.govchemicalbook.comaksci.combasf.com Studies in rabbits have shown it to be corrosive to the skin. chemicalbook.comindustrialchemicals.gov.aubasf.com

Serious Eye Damage/Eye Irritation, Category 1 or 2A: It is consistently identified as causing serious eye damage (Category 1) or serious eye irritation (Category 2A). fishersci.comnih.govaksci.com Tests on rabbits resulted in severe eye irritation. chemicalbook.com

Specific Target Organ Toxicity (Single Exposure), Category 3: It is also classified for its potential to cause respiratory irritation. fishersci.comaksci.com

The GHS label for this compound reflects these hazards and includes specific elements to quickly communicate the risks.

GHS Label Elements for this compound

| Element | Description |

| Pictogram(s) | Corrosion, Irritant, Health Hazard fishersci.comnih.govaksci.com |

| Signal Word | Danger or Warning fishersci.comchemicalbook.comaksci.com |

| Hazard Statement(s) | H302: Harmful if swallowed. nih.govchemicalbook.combasf.com H311/H312: Toxic/Harmful in contact with skin. chemicalbook.comindustrialchemicals.gov.aubasf.com H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. nih.govchemicalbook.comaksci.combasf.com H318/H319: Causes serious eye damage / Causes serious eye irritation. nih.govaksci.com H335: May cause respiratory irritation. aksci.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Development of Precautionary Statements and Safe Handling Guidelines

Based on the GHS classification, a comprehensive set of precautionary statements and safe handling guidelines have been developed for this compound. These are crucial for preventing exposure and mitigating risks.

Precautionary Statements

Research has led to the formulation of specific precautionary statements that are included on the SDS and labels. These statements provide clear instructions for safe handling. fishersci.comchemicalbook.comaksci.comtcichemicals.com

Selected Precautionary Statements for this compound

| Type | Statement Code | Statement Text |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. chemicalbook.combasf.comtcichemicals.com |

| Prevention | P264 | Wash face, hands and any exposed skin thoroughly after handling. fishersci.comchemicalbook.comaksci.comfujifilm.com |

| Prevention | P270 | Do not eat, drink or smoke when using this product. chemicalbook.combasf.com |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. chemicalbook.comaksci.combasf.comtcichemicals.comfujifilm.com |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. chemicalbook.combasf.com |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. aksci.com |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. chemicalbook.combasf.com |

| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. aksci.combasf.comtcichemicals.com |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. chemicalbook.comaksci.com |

| Response | P310 | Immediately call a POISON CENTER or doctor/physician. chemicalbook.combasf.comtcichemicals.com |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. aksci.com |

| Storage | P405 | Store locked up. chemicalbook.comaksci.combasf.com |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. chemicalbook.comaksci.comthermofisher.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Safe Handling Guidelines

Safe handling guidelines are derived from the hazard information and are essential for workplace safety. Research emphasizes the following practices:

Engineering Controls: Use only outdoors or in a well-ventilated area. aksci.comfujifilm.com Facilities should be equipped with an eyewash fountain and safety shower. fujifilm.comthermofisher.com

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. aksci.comfujifilm.comthermofisher.com

Skin Protection: Wear protective gloves and clothing. chemicalbook.comaksci.combasf.comfujifilm.com

Respiratory Protection: In case of inadequate ventilation, wear respiratory protection. mouser.com

Hygiene Measures: Wash hands thoroughly after handling. aksci.comfujifilm.com Do not eat, drink, or smoke when using this product. chemicalbook.combasf.com Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse. aksci.commouser.com

Spill and Leak Procedures: Prevent further leakage or spillage if safe to do so. aksci.com Absorb with inert material and place into a suitable disposal container. aksci.comfujifilm.com Do not let the product enter drains. chemicalbook.comaksci.comfujifilm.com

Comparative Studies and Structure-activity Relationships

Comparison with Other Glycol Ethers

Glycol ethers, a versatile class of organic solvents, are characterized by their ether and alcohol functional groups. ontosight.ainih.gov 2-(Hexyloxy)ethanol, also known as ethylene glycol monohexyl ether, belongs to the E-series of glycol ethers, which are derived from ethylene oxide. iarc.fr Its properties and effects are often understood in comparison to other members of this chemical family, particularly those with shorter alkyl chains like 2-butoxyethanol and 2-ethoxyethanol.

Similarities and Differences in Solvent Properties

The solvent properties of glycol ethers are a direct result of their unique molecular structure, which incorporates both a polar alcohol group and a less polar ether linkage. ontosight.ai This dual nature allows them to dissolve a wide variety of substances. ontosight.aiatamankimya.com

This compound is a high-boiling point, slow-evaporating solvent with excellent solvency for many substances, including oils, waxes, and resins. atamankimya.comontosight.ai The presence of the hexyl group gives it a stronger hydrocarbon-like solvency compared to shorter-chain glycol ethers. atamankimya.comatamanchemicals.com This increased lipophilicity, however, leads to lower water solubility compared to glycol ethers with shorter alkyl chains. atamankimya.comatamanchemicals.com For instance, 2-butoxyethanol is miscible with water, while the water solubility of this compound is limited. inchem.orgchemicalbook.com

The longer alkyl chain of this compound also results in a lower vapor pressure and slower evaporation rate, making it suitable for applications where a long-lasting solvent is required, such as in certain coatings and inks. atamankimya.comatamanchemicals.com

Table 1: Comparison of Solvent Properties

| Property | This compound | 2-Butoxyethanol | 2-Ethoxyethanol |

| Molecular Formula | C8H18O2 ontosight.ai | C6H14O2 iarc.fr | C4H10O2 |

| Boiling Point (°C) | 208 | 171 iarc.fr | 135 europa.eu |

| Water Solubility | 9.46 g/L chemicalbook.com | Miscible iarc.fr | Readily dissolves dcceew.gov.au |

| Vapor Pressure (at 20°C) | < 0.1 mmHg atamankimya.comatamanchemicals.com | 0.76 mmHg iarc.fr | 5.3 hPa |

| Evaporation Rate | Slow atamankimya.comatamanchemicals.com | Moderate | Fast |

This table is for illustrative purposes and data may vary based on specific sources and conditions.

Comparative Toxicological Profiles (e.g., 2-Butoxyethanol, 2-Ethoxyethanol)

The toxicological profiles of glycol ethers are closely linked to their molecular structure, particularly the length of the alkyl chain.

This compound: This compound is considered to have low acute toxicity via inhalation. industrialchemicals.gov.au It is classified as harmful if swallowed or in contact with skin. industrialchemicals.gov.au A key distinction from shorter-chain glycol ethers is that this compound is not considered to be a potent hemolytic agent, meaning it does not cause the destruction of red blood cells to the same extent as compounds like 2-butoxyethanol. industrialchemicals.gov.au Furthermore, it is not considered to be a reproductive toxicant. industrialchemicals.gov.au

2-Butoxyethanol: This glycol ether is known to cause hemolysis (destruction of red blood cells), which is a primary toxicological concern. inchem.orgcdc.gov It has low to moderate acute toxicity via oral, dermal, and inhalation routes. While it can be a respiratory irritant and cause eye and skin irritation, it is not considered a human carcinogen. wikipedia.org

2-Ethoxyethanol: This shorter-chain glycol ether has been associated with more significant health concerns. It is classified as a reproductive toxicant that may impair fertility and harm the unborn child. europa.eucarlroth.com It can be harmful by inhalation, in contact with skin, and if swallowed. europa.eu Long-term exposure may lead to kidney and blood cell damage. dcceew.gov.au

Table 2: Comparative Toxicological Endpoints

| Toxicological Endpoint | This compound | 2-Butoxyethanol | 2-Ethoxyethanol |

| Primary Target Organ(s) | Skin, Eyes ontosight.aichemicalbook.com | Red Blood Cells, CNS, Kidneys, Liver cdc.gov | Reproductive System, Kidneys, Blood europa.eudcceew.gov.au |

| Hemolytic Potential | Low industrialchemicals.gov.au | High inchem.orgcdc.gov | Moderate |

| Reproductive Toxicity | Not classified as a reproductive toxicant industrialchemicals.gov.au | Not classified as a reproductive toxicant | Known reproductive toxicant europa.eucarlroth.com |

| Acute Oral LD50 (rat) | 738 mg/kg chemicalbook.com | ~2500 mg/kg wikipedia.org | 3000 mg/kg carlroth.com |

This table provides a summary of toxicological information. For detailed safety information, consult official safety data sheets and regulatory agency reports.

Influence of Alkyl Chain Length on Chemical and Biological Properties

The length of the alkyl chain in glycol ethers plays a crucial role in determining both their chemical and biological properties. As the alkyl chain length increases:

Water Solubility Decreases: The molecule becomes more nonpolar, reducing its ability to form hydrogen bonds with water. atamankimya.com

Boiling Point and Flash Point Increase: The larger molecule size leads to stronger van der Waals forces, requiring more energy to transition into the gaseous phase.

Viscosity Increases: The increased intermolecular forces also result in higher viscosity.